molecular formula C19H18ClFN2O3 B248405 Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)-

Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)-

Cat. No. B248405
M. Wt: 376.8 g/mol
InChI Key: DGXZKICLSVWNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)- is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperazine, which is a heterocyclic organic compound commonly used in the pharmaceutical industry. Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)- has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)- has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)- is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and survival. It has also been shown to induce DNA damage and activate the immune system to target cancer cells.
Biochemical and Physiological Effects
Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the growth of new blood vessels that supply nutrients to tumors). It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)- in laboratory experiments is its potent anti-cancer activity. It can be used to screen for potential anti-cancer drugs and to study the mechanisms of action of these drugs. However, one of the limitations is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research on Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)-. One direction is to study its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another direction is to investigate its potential use in other diseases such as inflammatory disorders and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Conclusion
Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)- is a compound that has shown promising anti-cancer activity and has potential therapeutic applications. It can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research is needed to fully understand the therapeutic potential of this compound and to optimize its use in the treatment of cancer and other diseases.

Synthesis Methods

Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)- can be synthesized using various methods. One of the most common methods is the reaction between piperazine and 4-fluorobenzoyl chloride, followed by the reaction with 4-chlorophenoxyacetic acid. The resulting product is then purified using various techniques such as recrystallization or chromatography. Other methods of synthesis include the use of different starting materials and reaction conditions.

properties

Product Name

Piperazine, 1-(4-fluorobenzoyl)-4-(4-chlorophenoxyacetyl)-

Molecular Formula

C19H18ClFN2O3

Molecular Weight

376.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H18ClFN2O3/c20-15-3-7-17(8-4-15)26-13-18(24)22-9-11-23(12-10-22)19(25)14-1-5-16(21)6-2-14/h1-8H,9-13H2

InChI Key

DGXZKICLSVWNNJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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